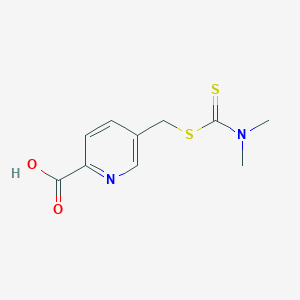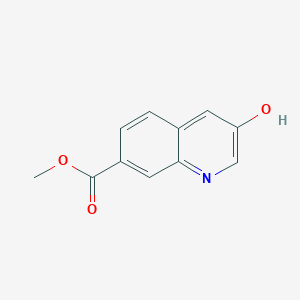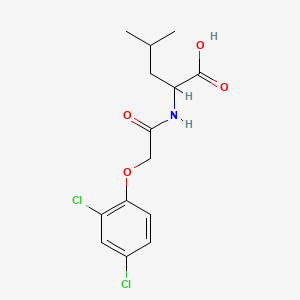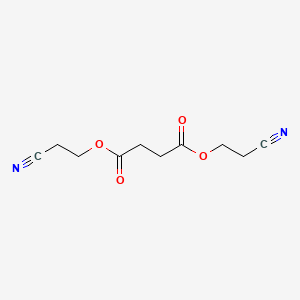
Bis(2-cyanoethyl) butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-cyanoethyl) butanedioate typically involves the esterification of butanedioic acid with 2-cyanoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:
HOOC-(CH2)2-COOH+2HOCH2CH2CN→NCCH2CH2OOC-(CH2)2-COOCH2CH2CN+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-cyanoethyl) butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield butanedioic acid and 2-cyanoethanol.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyanoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Butanedioic acid and 2-cyanoethanol.
Reduction: Bis(2-aminoethyl) butanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2-cyanoethyl) butanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the preparation of polymers and resins with specific properties.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Biology: It may be used in the study of enzyme-catalyzed reactions involving ester and nitrile groups.
Wirkmechanismus
The mechanism of action of bis(2-cyanoethyl) butanedioate depends on the specific reaction it undergoes. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the nitrile groups are converted to amines through the transfer of hydride ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-cyanoethyl) succinate: Similar structure but with different ester groups.
Bis(2-cyanoethyl) fumarate: Contains a double bond in the butanedioate backbone.
Bis(2-cyanoethyl) maleate: Similar to fumarate but with a cis configuration.
Uniqueness
Bis(2-cyanoethyl) butanedioate is unique due to its combination of ester and nitrile functionalities, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
71228-07-4 |
|---|---|
Molekularformel |
C10H12N2O4 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
bis(2-cyanoethyl) butanedioate |
InChI |
InChI=1S/C10H12N2O4/c11-5-1-7-15-9(13)3-4-10(14)16-8-2-6-12/h1-4,7-8H2 |
InChI-Schlüssel |
JRLXTODTQYWZMX-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)CCC(=O)OCCC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


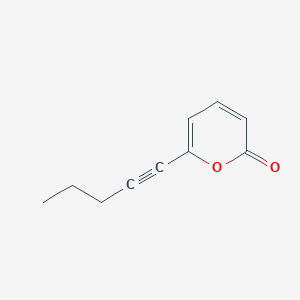
![3-[2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14001680.png)
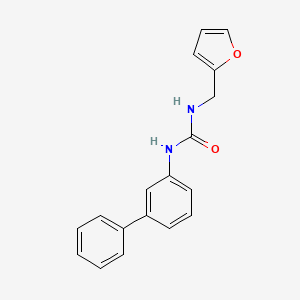
![6-(tert-Butyl) 7-ethyl 2-oxa-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14001683.png)
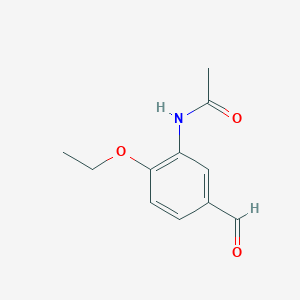

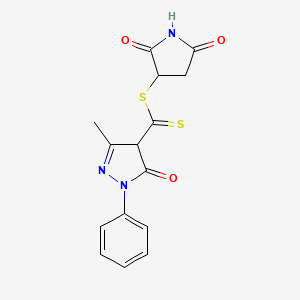
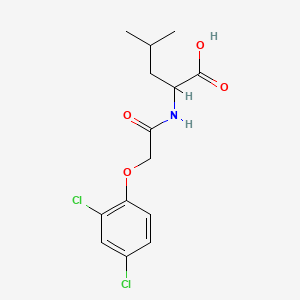

![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)
